N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid
Description
N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid is a compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further linked to an L-aspartic acid residue
Properties
CAS No. |
61698-30-4 |
|---|---|
Molecular Formula |
C12H10F3NO5 |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
(2S)-2-[[3-(trifluoromethyl)benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C12H10F3NO5/c13-12(14,15)7-3-1-2-6(4-7)10(19)16-8(11(20)21)5-9(17)18/h1-4,8H,5H2,(H,16,19)(H,17,18)(H,20,21)/t8-/m0/s1 |
InChI Key |
CUBZGDTVXRFVCJ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid typically involves the reaction of 3-(trifluoromethyl)benzoyl chloride with L-aspartic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of 3-(Trifluoromethyl)benzoyl chloride: This is achieved by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride.
Coupling Reaction: The 3-(trifluoromethyl)benzoyl chloride is then reacted with L-aspartic acid in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzoyl moiety can be subjected to oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl moiety may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the overall molecular interactions and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid is unique due to the presence of both the trifluoromethyl group and the L-aspartic acid residue. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
